Fmoc-beta-Hoglu(Otbu)-OH

Description

Contextualization within Modified Amino Acid Derivative Chemistry

Amino acid derivatives are created by chemically altering the fundamental structure of an amino acid, such as modifying the amino group, carboxyl group, or the side chain. bachem.com These modifications can be simple, like the addition of a phosphate (B84403) or methyl group, or more complex, involving the attachment of bulky protecting groups. amerigoscientific.com Such alterations are pivotal in peptide science as they can enhance the stability, specificity, and biological activity of the resulting peptides. amerigoscientific.comabyntek.com

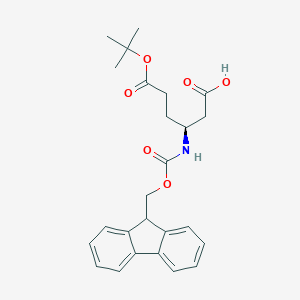

Fmoc-beta-Hoglu(Otbu)-OH is a prime example of a non-natural, modified amino acid derivative. abyntek.com Its structure is distinguished by three key features:

A β-homoglutamic acid backbone , where the amino group is attached to the beta-carbon, differing from the alpha-carbon position in standard amino acids.

A 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus. This group is stable during peptide coupling reactions but can be selectively removed under specific conditions.

A tert-butyl (Otbu) ester protecting the side-chain carboxyl group of the homoglutamic acid.

This combination of a beta-amino acid structure and orthogonal protecting groups allows for the synthesis of peptides with altered backbone structures, known as peptidomimetics, which can mimic or block the function of natural peptides. abyntek.com

Table 1: Key Structural Features of this compound

| Structural Feature | Description | Significance in Peptide Synthesis |

| β-Homoglutamic Acid Backbone | The amino group is on the β-carbon of the glutamic acid derivative. | Introduces a non-natural linkage, potentially increasing resistance to enzymatic degradation. |

| Fmoc Protecting Group | A base-labile protecting group on the N-terminus. | Allows for sequential addition of amino acids in a controlled manner during SPPS. |

| Otbu Protecting Group | An acid-labile protecting group on the side-chain carboxyl group. | Prevents unwanted side reactions at the side chain during peptide synthesis. |

Significance in the Evolution of Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and controlled assembly of peptide chains. amerigoscientific.com The use of amino acid derivatives with protecting groups is fundamental to this process. bachem.com this compound is particularly significant in the context of Fmoc-based SPPS.

The Fmoc group acts as a temporary shield for the amino group of the amino acid. In SPPS, the amino acid is anchored to a solid support, and subsequent amino acids are added one by one. After each coupling step, the Fmoc group is removed from the newly added amino acid, exposing a new amino group ready for the next coupling reaction. The tert-butyl ester protecting the side chain remains intact during this process and is typically removed at the final stage of synthesis when the peptide is cleaved from the solid support. peptide.com

The incorporation of this compound into a peptide chain can confer unique properties. The extended side chain can enhance steric and electronic interactions, which is valuable for studying protein-protein interactions and in the design of peptides for targeted drug delivery. Research has indicated that peptides synthesized with this derivative can exhibit improved resistance to degradation by proteolytic enzymes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H29NO6 | PubChem nih.gov |

| Molecular Weight | 439.5 g/mol | PubChem nih.gov |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | PubChem nih.gov |

| CAS Number | 203854-49-3 | PubChem nih.gov |

The availability and application of specialized building blocks like this compound have significantly expanded the capabilities of SPPS, allowing for the creation of novel peptides with tailored structures and functions that go beyond the limitations of the 20 proteinogenic amino acids.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCDWOCHPTYDPV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Fmoc Beta Hoglu Otbu Oh

Multi-Step Synthetic Sequences and Protecting Group Chemistry

The synthesis of Fmoc-beta-Hoglu(Otbu)-OH is a prime example of the application of protecting group chemistry in modern organic synthesis. The process requires the orthogonal protection of two functional groups: the amino group and the side-chain carboxyl group, to allow for selective reactions during peptide synthesis.

Carboxyl and Amino Group Protection Strategies

The core of synthesizing this compound lies in the strategic protection of its reactive functional groups. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amino function, while the tert-butyl (Otbu) ester safeguards the side-chain carboxyl group. This orthogonal protection scheme is fundamental to its use in solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.de

The Fmoc group is renowned for its stability under acidic and hydrolytic conditions, yet it can be readily cleaved by weak bases like piperidine (B6355638). wikipedia.org This allows for the selective deprotection of the N-terminus to enable peptide bond formation without disturbing the acid-labile Otbu group or the linkage to the solid support in SPPS. wikipedia.orgnih.gov Conversely, the Otbu group is stable to the basic conditions used for Fmoc removal but is easily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of peptide cleavage from the resin. iris-biotech.deuci.edulibretexts.org

The introduction of these protecting groups generally involves reacting the unprotected β-homoglutamic acid with Fmoc-Cl or Fmoc-OSu for the amino group and using tert-butyl alcohol for the esterification of the side-chain carboxylic acid. To avoid potential side reactions due to the acid sensitivity of the tert-butyl ester, a common strategy is to first prepare the tert-butyl ester of β-D-homoglutamic acid, followed by the protection of the amino group with Fmoc-Cl.

| Protecting Group | Target Functional Group | Deprotection Condition |

| Fmoc | Amino Group | 20% Piperidine in DMF |

| Otbu | Side-chain Carboxyl Group | Trifluoroacetic Acid (TFA) |

Chain Elongation Techniques in Synthesis

The synthesis of the β-homoamino acid backbone itself is a critical step. One established method for the homologation of α-amino acids to their β-counterparts is the Arndt-Eistert reaction. semanticscholar.orgresearchgate.netresearchgate.net This technique involves the conversion of an N-protected α-amino acid into its corresponding α-diazo ketone, which then undergoes a silver-catalyzed Wolff rearrangement to yield the β-amino acid. semanticscholar.org Ultrasound promotion has been shown to be a highly efficient protocol for this rearrangement, particularly for base-labile Fmoc-protected amino acids. semanticscholar.org

Alternative approaches to synthesize the β-amino acid backbone include Michael additions to nitro acrylates and asymmetric aminomethylation reactions. acs.orgmpg.de These methods offer different pathways to access the desired β-amino acid core structure.

Selective Deprotection and Coupling Reaction Optimization

The selective removal of the Fmoc group is a cornerstone of its utility in SPPS. wikipedia.org A solution of 20% piperidine in a polar solvent like N,N-dimethylformamide (DMF) is the standard reagent for this deprotection. uci.eduresearchgate.net The completion of this reaction can be monitored by UV spectroscopy, as the dibenzofulvene byproduct generated during deprotection has a strong UV absorbance. wikipedia.org

Following Fmoc deprotection, the newly exposed free amine is coupled with the next Fmoc-protected amino acid in the sequence. This peptide bond formation is typically facilitated by coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt) or using uronium/aminium salt-based reagents like HBTU. chempep.com The choice of coupling reagent and reaction conditions is crucial to ensure high coupling efficiency and minimize side reactions like racemization. chempep.com

Analogous Synthetic Protocols for β-Homoamino Acid Derivatives

The synthetic strategies employed for this compound are part of a broader field of β-homoamino acid synthesis. The development of these non-canonical amino acids has been driven by the desire to create peptide analogs with altered conformations and enhanced stability against enzymatic degradation. ethz.ch

Various methods have been developed for the synthesis of β-amino acid derivatives, including:

Asymmetric conjugate addition: This method allows for the stereoselective formation of C-C bonds and is suitable for a wide range of β²-amino acids. chiroblock.com

Asymmetric hydrogenation: Highly efficient for producing both enantiomers of β-amino acids with high enantiomeric excess. chiroblock.com

Enzymatic resolution: Utilizes robust and inexpensive enzyme systems to resolve racemic mixtures of β-amino acids. chiroblock.com

Proline-catalyzed Mannich reaction: A collective synthesis strategy to prepare protected β²-homologous amino acids with polar side chains. researchgate.net

These protocols often share the common principles of stereoselective synthesis and the use of orthogonal protecting groups to yield building blocks ready for incorporation into peptides.

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and other peptide building blocks introduces a new set of challenges and priorities.

Cost Efficiency and Scalability

A primary concern in large-scale synthesis is cost-effectiveness. cambrex.com Solid-phase peptide synthesis (SPPS), while efficient for laboratory-scale work, can become expensive at larger scales due to the need for specialized equipment, excess reagents, and extensive purification steps. cambrex.comnewji.ai Liquid-phase peptide synthesis (LPPS) can offer a more cost-effective alternative for large-scale manufacturing by eliminating the need for solid supports and allowing for standard analytical in-process controls. cambrex.com

Recent advancements in sustainable peptide synthesis also aim to improve cost-efficiency by optimizing reaction conditions to enhance yield and purity, thereby reducing waste and the need for extensive purification. oxfordglobal.com The development of scalable and cost-effective manufacturing processes is a continuous area of research. oxfordglobal.com For instance, new large-scale synthesis routes for Fmoc-protected bis-amino acid intermediates have been developed that are more efficient and environmentally friendly, eliminating the use of highly toxic reagents. digitellinc.comacs.orgtemple.edu

The scalability of the synthetic route is paramount. Processes that are efficient on a gram scale may not be viable on a kilogram scale. nih.gov Therefore, developing robust and reproducible protocols that can be scaled up without significant loss of yield or purity is a key objective for industrial applications. nih.govd-nb.info

Enantiomeric Purity Maintenance

The preservation of chiral integrity is a critical aspect of synthesizing this compound, ensuring its suitability for applications such as peptide synthesis where stereochemistry dictates biological activity. Several strategies are employed to mitigate racemization and maintain high enantiomeric purity throughout the synthetic process.

One key factor is the careful control of reaction temperature. Lower temperatures, typically between 0–5°C, are often utilized during critical steps like the introduction of the Fmoc protecting group and coupling reactions. This helps to minimize epimerization, a process where the stereochemistry at a chiral center is inverted.

The choice of reagents and reaction conditions also plays a crucial role. For instance, in homologation reactions, the use of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) has been shown to be superior to potassium carbonate (K₂CO₃), significantly reducing racemization and improving the enantiomeric excess (ee). Reactions carried out at 0°C with Cs₂CO₃ can achieve an ee of 98%, compared to 7% ee when using K₂CO₃ at room temperature. Similarly, limiting the exposure time to reagents like Fmoc-Cl to two hours or less can help preserve the chiral integrity of the amino acid backbone.

Furthermore, the method of Fmoc group introduction can impact purity. The use of Fmoc-O-succinimide (Fmoc-OSu) is often preferred over Fmoc-Cl with a base, as it can lead to higher purity and yield by avoiding base-induced side reactions.

In some synthetic approaches, temporary protecting groups are used for the carboxyl function to maintain chiral integrity. For example, the use of a benzhydryl group, which is stable during methylation and can be selectively removed under mild conditions, has been shown to be effective in preventing racemization. nih.gov This methodology allows for the synthesis of N-methylated amino acids while preserving the chirality of the original amino acid precursor. nih.gov

The following table summarizes key strategies for maintaining enantiomeric purity:

| Strategy | Description | Key Parameters |

| Low-Temperature Control | Performing reactions at reduced temperatures to minimize epimerization. | 0–5°C during coupling and Fmoc protection. |

| Base Selection | Utilizing non-nucleophilic bases to reduce racemization during homologation. | Cs₂CO₃ is preferred over K₂CO₃. |

| Reaction Time Limitation | Minimizing the duration of exposure to potentially racemizing reagents. | ≤2 hours for Fmoc-Cl exposure. |

| Reagent Choice | Selecting reagents that minimize side reactions and preserve stereochemistry. | Fmoc-OSu can offer higher purity than Fmoc-Cl. |

| Temporary Protecting Groups | Employing stable yet selectively removable protecting groups for the carboxyl function. | Benzhydryl esters offer stability and mild deprotection conditions. nih.gov |

Analytical Methodologies for Compound Purity and Identity Confirmation

A suite of analytical techniques is employed to ensure the purity and confirm the identity of this compound before its use in further applications. These methods are crucial for quality control and to guarantee the reliability of experimental outcomes.

The purity is calculated based on the volume of titrant required to reach the endpoint. For Fmoc-protected amino acids, a purity level of ≥95.0% as determined by acidimetric titration is often considered acceptable. sigmaaldrich.com This method provides a measure of the total acidic or basic content, offering a general assessment of the compound's purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is commonly used to assess purity and quantify any impurities. nih.gov

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA), is used to elute the components. rsc.org The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

This method is highly sensitive and can detect even trace amounts of impurities, such as by-products from the synthesis or degradation products. A high purity of ≥99.0% by HPLC is often specified for this compound, ensuring its quality for demanding applications like solid-phase peptide synthesis. nih.gov HPLC can also be used to quantify specific impurities like residual solvents (e.g., ethyl acetate) or water content.

The following table provides an example of HPLC conditions that can be used for the analysis of similar Fmoc-protected amino acids:

| Parameter | Condition |

| Column | Analytical Agilent Zorbax 300SB-C18 rsc.org |

| Mobile Phase A | 5% Acetonitrile in 95% water with 0.1% TFA rsc.org |

| Mobile Phase B | 95% Acetonitrile in 5% water with 0.1% TFA rsc.org |

| Gradient | Linear gradient of 0–100% B over 20 minutes rsc.org |

| Flow Rate | 0.8 mL/min rsc.org |

| Detection | UV at 214 nm rsc.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and identity validation of compounds. For this compound, TLC is employed to confirm its identity by comparing its retention factor (Rf) value to that of a known standard.

The process involves spotting a small amount of the compound onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system, often a mixture of ethyl acetate (B1210297) and hexane. As the solvent moves up the plate by capillary action, it carries the compound with it at a rate that depends on the compound's affinity for the stationary and mobile phases.

After development, the spot corresponding to the compound can be visualized, often under UV light due to the fluorescence of the Fmoc group. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is then calculated. A consistent Rf value with a reference standard helps to confirm the identity of the compound. A purity of ≥98% by TLC is sometimes reported. sigmaaldrich.com

Integration of Fmoc Beta Hoglu Otbu Oh in Peptide Synthesis Applications

Advanced Solid-Phase Peptide Synthesis Protocols

Fmoc-beta-Hoglu(Otbu)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). chemicalbook.com The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, typically with piperidine (B6355638) in a solvent like dimethylformamide (DMF). The tert-butyl (OtBu) ester protects the side-chain carboxyl group, preventing its participation in unwanted side reactions during peptide chain elongation. This protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. peptide.com

Standard coupling reagents used in SPPS, such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like N-hydroxybenzotriazole (HOBt), are effective for incorporating this compound into a growing peptide chain. However, the steric hindrance from the OtBu group may necessitate longer coupling times or double coupling cycles to ensure complete incorporation, especially in the synthesis of constrained peptides.

The incorporation of β-amino acids like β-hydroxyglutamic acid can significantly influence the structural and functional properties of peptides. Research indicates that peptides containing these residues can exhibit enhanced stability against enzymatic degradation by proteases, which is a crucial attribute for therapeutic peptides. The altered backbone conformation can also lead to unique biological activities, such as modulated enzyme activity and improved binding affinity to target proteins. The extended side chain of β-homoglutamic acid can also facilitate unique steric and electronic interactions within peptide structures like helices or β-sheets, potentially enhancing binding to specific receptors.

Incorporation of β-Hydroxyglutamic Acid Residues into Peptides

Synthesis of Peptides with Post-Translational Modifications (PTMs)

While this compound itself is a modified amino acid, its use is compatible with the synthesis of peptides containing other post-translational modifications (PTMs). The mild conditions of Fmoc-based SPPS allow for the incorporation of various PTMs, such as phosphorylation and glycosylation, which are often sensitive to the harsh acidic conditions of other synthesis strategies. nih.gov For instance, phosphorylated amino acid derivatives, like Fmoc-Tyr(PO(OBzl)OH)-OH, can be incorporated into a peptide chain alongside this compound using standard coupling protocols. This enables the synthesis of complex peptides that mimic naturally occurring proteins with multiple modifications.

Diversification of Peptide Backbones and Peptidomimetic Construction

The use of β-amino acids like the one derived from this compound is a key strategy for the diversification of peptide backbones and the construction of peptidomimetics. These modified peptides can adopt secondary structures distinct from those of natural peptides, leading to novel biological activities.

A significant application of peptides containing β-homoglutamic acid residues is their use as precursors for the synthesis of γ,δ-diamino acids. This transformation allows for further diversification of the peptide backbone, introducing new functional groups and altering the spacing between amino acid residues.

One method to convert the β-homoglutamic acid side chain into a diamino functionality involves a ruthenium-catalyzed carboxamide reduction. This chemical transformation converts the side-chain carboxyl group into an amino group, thereby generating a γ,δ-diamino acid residue within the peptide sequence. This strategy provides a powerful tool for creating peptidomimetics with unique structural features and potentially novel therapeutic properties.

Biochemical and Biological Research Paradigms

Elucidation of Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, and Fmoc-beta-Hoglu(Otbu)-OH serves as a critical component in this research. Peptides synthesized with this non-canonical amino acid are used to probe the steric and electronic requirements of protein binding interfaces. The elongated side chain of the β-homoglutamic acid residue can introduce conformational changes in the peptide backbone, influencing how it interacts with target proteins.

Researchers utilize peptides containing this derivative to:

Map Binding Sites: By systematically replacing natural amino acids with this compound and its analogs, scientists can identify key residues and domains responsible for specific protein interactions.

Develop Peptide Inhibitors: Its structure can be leveraged in the design of peptide-based inhibitors that disrupt pathological protein-protein interactions. medchemexpress.com For instance, the altered conformation and enhanced stability of these peptides can lead to improved binding affinity and selectivity for their targets.

Investigate Structure-Activity Relationships (SAR): The compound is crucial for SAR studies, helping to define the structural features necessary for a peptide to bind effectively to its protein partner. The additional methylene (B1212753) group in the side chain can influence the peptide's secondary structure, such as helicity or β-sheet formation, which in turn affects its binding characteristics.

| Application Area | Role of this compound | Key Outcome |

|---|---|---|

| Binding Site Mapping | Incorporated into synthetic peptides to probe interaction surfaces. | Identification of critical residues for protein binding. |

| Inhibitor Design | Used to create stable peptide mimetics that can block specific PPIs. medchemexpress.com | Development of potential therapeutic agents. medchemexpress.com |

| Structure-Activity Relationship (SAR) Studies | Provides structural diversity to understand how side-chain length and conformation affect binding affinity. | Refined models of protein-peptide recognition. |

Enzyme-Substrate Recognition Mechanisms

This compound is instrumental in dissecting the intricacies of enzyme-substrate recognition. Peptides synthesized with this compound act as probes to explore the active sites of enzymes. The modification from a standard α-amino acid to a β-amino acid can significantly alter the peptide's susceptibility to enzymatic cleavage, providing a means to study the specificity of proteases and other enzymes.

The D-configuration of the related compound, Fmoc-beta-D-HomoGlu-OtBu, provides inherent resistance to peptidases that typically recognize and cleave L-amino acid peptides. This resistance extends the half-life of the peptide, making it a better tool for studying enzyme interactions over time. By analyzing how an enzyme's activity is affected by a peptide containing a β-homoglutamic acid residue, researchers can infer details about the shape, size, and chemical environment of the enzyme's active site.

Modulation of Enzyme Activity

Beyond studying recognition, peptides derived from this compound can be designed to modulate enzyme activity. Studies have indicated that peptides containing such modified residues can exhibit unique biological activities, including the ability to enhance or inhibit enzyme function. This modulation is often a result of the altered binding affinity and conformational properties of the peptide. The enhanced stability of these peptides against enzymatic degradation is a key feature, making them more effective in biological systems. For example, the incorporation of beta-amino acids can lead to peptides with improved stability and altered conformational preferences, which may result in enhanced selectivity for specific biological targets.

Understanding Cellular Mechanisms and Signaling Pathways

The ability to create stable, bioactive peptides using this compound makes it a valuable asset for untangling complex cellular mechanisms and signaling pathways. These synthetic peptides can be used to mimic or block the function of endogenous peptides, allowing researchers to study their roles in cellular communication. The compound is listed in databases as being relevant to multiple signaling pathways, including those involving G protein-coupled receptors (GPCRs) and various enzyme systems. ambeed.com

In neuroscience research, derivatives of β-homoglutamic acid are explored to understand the function of neurotransmitters and to develop potential treatments for neurological disorders. chemimpex.comchemimpex.com By creating peptide analogs that can interact with specific receptors or transporters, scientists can investigate processes like synaptic transmission and neuroprotection. chemimpex.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 203854-49-3 | chemsrc.comnih.govpeptide.com |

| Molecular Formula | C25H29NO6 | chemsrc.comnih.govpeptide.com |

| Molecular Weight | 439.50 g/mol | chemsrc.comnih.govpeptide.com |

| Physical State | White to off-white powder | |

| Purity | >95% (HPLC) |

Investigation of Amino Acid Derivatives in Physiological Activities

This compound is a derivative of glutamic acid, and as part of the broader class of amino acid derivatives, it is relevant to studies on their physiological effects. chemsrc.commedchemexpress.com Amino acids and their derivatives are known to be involved in a wide range of physiological activities. chemsrc.commedchemexpress.com They can act as ergogenic supplements that influence the secretion of anabolic hormones, provide fuel during exercise, and affect mental performance. chemsrc.commedchemexpress.commedchemexpress.com While these findings relate to amino acid derivatives as a general class, the unique structure of β-homoglutamic acid offers a tool to create specific probes to investigate these processes. chemsrc.commedchemexpress.com For example, its incorporation into peptides could help in studying metabolic pathways or the influence of specific amino acid structures on hormone secretion. chemsrc.commedchemexpress.com

Therapeutic and Pharmaceutical Research Applications

Development of Peptide-Based Therapeutic Agents

The incorporation of non-natural amino acids, such as the beta-homoglutamic acid core of Fmoc-beta-Hoglu(Otbu)-OH, into peptide sequences is a key strategy for overcoming some of the inherent limitations of natural peptides as therapeutic agents. nih.gov Natural peptides are often susceptible to rapid degradation by enzymes in the body and may have suboptimal binding to their biological targets. The use of beta-amino acids addresses these challenges directly.

Enhanced Proteolytic Stability of Modified Peptides

A primary advantage of incorporating beta-homoamino acids into peptide chains is the significant enhancement of their resistance to proteolytic degradation. nih.govpeptide.com Proteases, which are enzymes that break down proteins and peptides, are highly specific for the alpha-amino acid linkages found in natural peptides. The introduction of a beta-amino acid, with its additional carbon in the peptide backbone, disrupts the typical structure that these enzymes recognize, thereby rendering the peptide less susceptible to cleavage. nih.govnih.gov

Research has consistently shown that peptides containing beta-amino acids exhibit superior stability in the presence of various peptidases compared to their all-alpha-amino acid counterparts. nih.govnih.gov This increased stability translates to a longer half-life in the body, which is a critical attribute for a therapeutic drug, potentially leading to less frequent dosing and improved patient compliance. Studies on MUC1 glycopeptides, which are cancer vaccine candidates, have demonstrated that replacing alpha-amino acids with beta-amino acids significantly enhances their proteolytic stability. nih.gov

Improved Target Protein Binding Affinity

Beyond stability, the modification of peptides with beta-homoamino acids can also lead to improved binding affinity for their target proteins. acs.org The altered backbone conformation and the potential for new side-chain interactions can result in a more optimal fit within the binding pocket of a receptor or enzyme. acs.orgresearchgate.net The extended structure of beta-homoamino acids can allow for unique steric and electronic interactions that are not possible with natural alpha-amino acids.

The design of peptidomimetics using beta-amino acids allows for the creation of novel secondary structures, such as various types of helices and turns, which can mimic or even improve upon the binding conformations of natural peptides. researchgate.netresearchgate.net This precise control over the three-dimensional shape of the peptide is crucial for achieving high affinity and selectivity for the intended biological target. For instance, studies on ligands for the hDM2 protein, a target in cancer therapy, have shown that beta-peptides can be designed to bind with high affinity.

Design of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

GLP-1 receptor agonists are a class of drugs that are highly effective in the treatment of type 2 diabetes and obesity. nih.gov These drugs mimic the action of the natural hormone GLP-1, which plays a key role in regulating blood sugar levels. A significant challenge in the development of these drugs is ensuring their stability and long duration of action.

Application in Semaglutide-like Peptide Synthesis

This compound is a key building block in the synthesis of semaglutide-like peptides. Semaglutide (B3030467) is a long-acting GLP-1 receptor agonist that has a modified structure to enhance its stability and duration of action. A key modification in semaglutide involves the attachment of a fatty acid side chain to a lysine (B10760008) residue, which is facilitated by a glutamic acid linker.

Vaccine Formulation Strategies

The development of effective vaccines often relies on the use of peptides that can elicit a specific immune response. However, the instability of natural peptides can limit their effectiveness as vaccine antigens. The incorporation of beta-amino acids into vaccine candidates is a promising strategy to overcome this limitation. nih.govnih.gov

Research on cancer vaccines has shown that modifying MUC1-derived glycopeptides with beta-amino acids can enhance their stability and immunogenicity. nih.gov MUC1 is a protein that is overexpressed in many cancers, making it an attractive target for vaccine development. By replacing some of the alpha-amino acids in MUC1 peptides with their beta-homoamino acid counterparts, researchers have been able to create vaccine candidates that are more resistant to degradation and are better able to stimulate an immune response. nih.gov The use of commercially available Fmoc-protected beta-amino acids makes the synthesis of these modified peptides feasible using standard solid-phase peptide synthesis techniques. nih.govnih.gov Studies have also explored the incorporation of beta-amino acids into peptide ligands for Major Histocompatibility Complex Class II (MHC-II) molecules, which are crucial for initiating an adaptive immune response. nih.gov These modified peptides were shown to retain the ability to bind to MHC-II and activate T-cells, demonstrating the potential of this approach in vaccine design. nih.gov

Exploration in Treatments for Peptide Hormone and Neurotransmitter-Related Disorders

The versatility of beta-amino acid-containing peptides has led to their exploration in a wide range of therapeutic areas, including the treatment of disorders related to peptide hormones and neurotransmitters. nih.govresearchgate.net The ability to create stable and potent peptidomimetics opens up new possibilities for developing drugs that can modulate the activity of various receptors and enzymes in the body.

For example, researchers have investigated the use of beta-amino acids to create stable analogs of peptide hormones that act on G-protein-coupled receptors (GPCRs). nih.govacs.org In a study on the parathyroid hormone (PTH) receptor, the introduction of beta-amino acids into a PTH-derived peptide resulted in agonists that were resistant to proteolysis while retaining potent activity. nih.gov Similarly, the incorporation of beta-homoamino acids into opioid peptides has been explored to develop new pain therapeutics with improved stability and receptor selectivity. researchgate.netmdpi.com

Role in Active Pharmaceutical Ingredient (API) Production within the Pharmaceutical Industry

In the pharmaceutical industry, this compound serves as a specialized amino acid derivative for the synthesis of peptide-based Active Pharmaceutical Ingredients (APIs). acs.org Its primary utility is within the framework of Solid-Phase Peptide Synthesis (SPPS), the predominant method for manufacturing therapeutic peptides. ambiopharm.comnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection for the amino group, which can be removed under mild basic conditions, while the Otbu (tert-butyl) group offers stable, acid-labile protection for the side-chain carboxyl group. This orthogonal protection strategy is fundamental to the stepwise assembly of peptide chains in SPPS. nih.gov

The incorporation of β-amino acids, such as the β-homoglutamic acid core of this compound, into peptide sequences is a key strategy for enhancing the metabolic stability of the final API. nih.govnih.gov Peptides composed exclusively of natural α-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The altered backbone structure resulting from the inclusion of a β-amino acid residue can render the peptide more resistant to proteolytic enzymes, thereby prolonging its circulation half-life and bioavailability. nih.gov Research has shown that peptides containing beta-hydroxyglutamic acid residues exhibit enhanced stability against proteolytic degradation, making them more effective as therapeutic agents. This increased stability makes this compound a desirable component in the design and large-scale production of robust peptide drugs.

Targeted Drug Delivery Systems

The development of targeted drug delivery systems, which aim to concentrate therapeutic agents at the site of disease while minimizing exposure to healthy tissues, is a major goal in pharmaceutical research. This compound is utilized in the synthesis of peptides designed for such systems, particularly in the context of oncology. The unique structural features of the β-homoglutamic acid residue can be exploited to create peptides with high affinity for specific molecular targets on cancer cells.

A significant application of this compound is in the synthesis of ligands that target receptors overexpressed on tumor cells, such as the Prostate-Specific Membrane Antigen (PSMA). oncotarget.combrieflands.comnih.gov PSMA is a well-established biomarker for prostate cancer, and its active site possesses a distinct "funnel-like" structure that can be targeted by small molecule inhibitors. brieflands.com The core pharmacophore of many of these inhibitors is a Glu-urea-based motif, where the glutamic acid portion is essential for high-affinity binding. brieflands.com

The extended side chain of the β-homoglutamic acid residue in this compound can enhance steric and electronic interactions with the target receptor, leading to improved binding affinity. Structure-activity relationship (SAR) studies have confirmed that modifications to this part of the ligand are critical for potency.

A pertinent study by Garayoa et al. investigated the impact of incorporating β-amino acids into bombesin (B8815690) (BBN) peptide radiopharmaceuticals, which target the gastrin-releasing peptide receptor (GRPR) overexpressed in several human tumors. The study found that a bombesin analogue modified with β³-homoglutamic acid demonstrated a significant increase in tumor uptake and favorable tumor-to-tissue ratios compared to other analogues, highlighting its potential for enhanced tumor targeting. nih.gov

Table 1: Research Findings on Tumor Uptake of a Bombesin Analogue Containing β³-Homoglutamic Acid

This table summarizes the findings from a study by Garayoa et al. on a bombesin (BBN) peptide analogue modified with a β³-homoglutamic acid linker for targeting GRPR-positive tumors. The data shows a notable increase in tumor uptake.

| Peptide Analogue | Key Modification | Tumor Uptake (%ID/g) | Key Finding |

|---|---|---|---|

| BBN Analogue | Incorporation of β³-homoglutamic acid | Significant Increase | Showed a significant increase in tumor uptake and tumor-to-tissue ratio, although metabolic stability was not improved compared to the reference compound. nih.gov |

While not involving this compound directly, research on bivalent PSMA inhibitors illustrates the principle of how modifications to the core structure impact binding affinity. A study by Banerjee et al. demonstrated that creating bivalent forms of a Lys-Glu urea (B33335) motif significantly increased the inhibitory potency (lower Ki value indicates higher affinity) against PSMA.

Table 2: Example of Structure-Activity Relationship in PSMA Inhibitors

This table shows the inhibition constants (Ki) for monovalent and bivalent PSMA inhibitors, demonstrating how structural modifications enhance binding affinity. This principle underlies the use of derivatives like this compound to optimize receptor interaction.

| Compound Type | Inhibition Constant (Ki) in nM | Improvement vs. Monovalent |

|---|---|---|

| Monovalent PSMA Inhibitor (Analog 1) | 0.9 | - |

| Bivalent PSMA Inhibitor (Analog 2) | 0.2 | ~5-fold oncotarget.com |

| Bivalent PSMA Inhibitor (Analog 3) | 0.08 | ~11-fold oncotarget.com |

These findings underscore the importance of specialized amino acid derivatives like this compound in medicinal chemistry. By enabling the synthesis of peptides with enhanced stability and receptor-binding properties, this compound contributes to the development of next-generation peptide-based therapeutics and diagnostics.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Elongated Side Chains on Steric and Electronic Interactions in Peptides

The side chain of an amino acid plays a pivotal role in defining a peptide's structure and function through various non-covalent interactions. The elongated side chain of β-homoglutamic acid, which is two carbons longer than that of aspartic acid and one longer than that of glutamic acid, significantly modulates both steric and electronic interactions within a peptide sequence.

The extended hydrocarbon portion of the homoglutamic acid side chain increases its hydrophobicity. This can enhance hydrophobic interactions, which are a primary driving force in peptide folding and assembly. nih.gov In peptides designed to form specific structures, increasing the side-chain hydrophobicity can bolster the stability of the folded state. nih.gov Furthermore, the increased length provides greater conformational flexibility, allowing the terminal carboxyl group to be positioned more distantly from the peptide backbone. This separation can minimize unfavorable electronic repulsion between the negatively charged side chain and the peptide backbone, a common issue with standard acidic amino acids that can destabilize helical structures. nih.gov

The introduction of such a non-canonical amino acid can create unique steric demands that influence local and global peptide conformation. The sheer size of the side chain can enforce specific torsional angles on the peptide backbone, promoting certain secondary structures while disfavoring others. This steric bulk is a critical factor in the design of peptides intended to mimic or disrupt protein-protein interactions, where precise positioning of functional groups is essential for binding. The elongated side chain of Fmoc-beta-Hoglu(Otbu)-OH is considered a critical feature for studying these interactions.

Side Chain Length and its Influence on Peptide Helical and β-Sheet Structures

The length of an amino acid side chain is a determining factor for the stability of secondary structures like α-helices and β-sheets. The incorporation of β-amino acids, such as the β-homoglutamic acid derivative, introduces an additional carbon into the peptide backbone, which inherently alters secondary structure preferences, leading to the formation of novel helical and sheet structures distinct from those formed by α-amino acids. researchgate.net

Helical Structures: In the context of α-helices, the stability is often a delicate balance between stabilizing hydrophobic interactions and destabilizing charge repulsions from side chains. nih.gov Elongating a charged side chain, as in β-homoglutamic acid, allows the terminal charge to be placed further from the helical backbone. nih.gov This increased distance can significantly reduce electrostatic repulsion, thereby enhancing helical stability, a strategy that has been successfully demonstrated in the design of ultra-stable water-soluble helical polypeptides. nih.gov While classical helix-coil transition models often treat the nucleation step as sequence-independent, studies show that individual side chains do contribute differently to nucleation versus propagation, with charged residues potentially participating in long-range interactions that influence stability. pnas.org

β-Sheet Structures: In β-sheets, side-chain length critically affects the stability of both lateral and diagonal cross-strand interactions. nih.gov Studies on β-hairpins have systematically shown that the stability derived from cross-strand ion-pairing interactions is highly dependent on the side-chain lengths of the participating residues. nih.govresearchgate.net An optimal length is required to balance the entropic penalty of restricting the side chains and the enthalpic gain from the interaction. nih.gov The longer side chain of β-homoglutamic acid provides more conformational possibilities, which can be leveraged to form stabilizing diagonal or lateral interactions in a designed β-sheet that would not be possible with shorter side chains like aspartic or glutamic acid. nih.gov The strategic incorporation of residues with bulky or specific-length side chains can promote extended strand conformations. rsc.org

Comparative Analysis with Related Fmoc-Protected Amino Acid Derivatives

To understand the unique contributions of this compound, it is instructive to compare it with its shorter α-amino acid analogues, Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH. These derivatives share the same protecting groups but differ in side-chain length and the position of the amino group (α vs. β).

| Property | Fmoc-Asp(OtBu)-OH | Fmoc-Glu(OtBu)-OH | This compound |

| Backbone Type | α-amino acid | α-amino acid | β-amino acid |

| Side-Chain Methylene (B1212753) Units | 1 | 2 | 4 (from α-carbon) |

| Amino Group Position | α-carbon | α-carbon | β-carbon |

| Key Structural Feature | Shortest side chain | Intermediate side chain | Longest side chain, β-backbone |

This table provides a comparative overview of the key structural differences between this compound and its related α-amino acid derivatives.

The self-assembly of peptides into ordered supramolecular structures is highly dependent on the amino acid sequence and the interplay of non-covalent forces like hydrogen bonding and hydrophobic interactions. rsc.org The introduction of non-canonical amino acids can profoundly alter these aggregation pathways. researchgate.netresearchgate.net

Comparative studies suggest that side-chain length is a critical factor influencing the morphology of self-assembled structures. For instance, research indicates that Fmoc-Asp(OtBu)-OH tends to form rigid, rod-like structures, whereas Fmoc-Glu(OtBu)-OH can exhibit temperature-dependent transitions between different morphologies. The longer and more flexible side chain of this compound is expected to introduce even more distinct aggregation behaviors, potentially enabling unique interactions within peptide assemblies. Peptide aggregation is often driven by hydrophobic interactions and can be modulated by electrostatic repulsion. nih.gov The increased hydrophobicity of the β-homoglutamic acid side chain could enhance the propensity for aggregation, while the β-amino acid backbone introduces different hydrogen bonding patterns, leading to novel supramolecular architectures. rsc.org The aggregation of peptides can result in various structures, from amorphous aggregates to highly ordered amyloid-like fibrils characterized by cross-β-sheet formations. acs.orgroyalsocietypublishing.orgnih.gov

The positioning of the carboxyl group on the side chain has significant chemical and structural consequences. In peptides, side-chain carboxyl groups of aspartic and glutamic acid are essential for a wide range of biological functions, including enzymatic catalysis and protein folding. acs.org The reactivity and interaction potential of a carboxyl group are dependent on its local microenvironment and its conformation. acs.orgnih.gov

The side-chain carboxyl group exists in two primary planar conformations: syn and anti. acs.org In aqueous solutions, both conformers are significantly populated, with the anti conformer interacting more strongly with water. acs.org The relative stability of these conformers, and thus the carboxyl group's acidity and hydrogen bonding capacity, is influenced by its proximity to the peptide backbone and other residues.

In this compound, the carboxyl group is attached to a longer, more flexible tether compared to its counterparts in aspartic and glutamic acid. This increased distance from the rigid peptide backbone provides the carboxyl group with greater freedom to orient itself for optimal interactions, such as forming salt bridges or hydrogen bonds, without introducing strain into the main chain. Atomistic simulations have shown that longer side chains in glutamic acid oligomers facilitate attractive interactions with surfaces by allowing more rotational freedom. researchgate.net This principle suggests that the distal carboxyl group of β-homoglutamic acid can be precisely positioned in space, a key advantage in the rational design of molecules for specific binding events.

Influence on Supramolecular Assembly and Aggregation Behavior

Rational Design for Optimized Biological Activities

Rational design aims to create peptides with improved pharmacological profiles, such as enhanced stability, better receptor affinity, and increased biological half-life. mdpi.com The incorporation of non-canonical amino acids like β-homoglutamic acid is a cornerstone of this approach. mdpi.comamericanpharmaceuticalreview.comnih.gov

The substitution of α-amino acids with their β-isomers is a known strategy to increase enzymatic stability, as the altered peptide bond is often less susceptible to cleavage by proteases. mdpi.com This modification can also strongly influence peptide conformation, which is critical for biological activity. mdpi.com For example, replacing a standard amino acid with a β-homoamino acid in a bioactive peptide resulted in a derivative with good receptor affinity and enhanced stability. mdpi.com

The unique structural features of this compound make it a prime candidate for such design strategies. Its elongated side chain can be used to span larger distances or probe deeper into binding pockets than is possible with natural amino acids. nih.gov The β-backbone provides proteolytic resistance and induces unique secondary structures. researchgate.net A two-stage design approach, where sequence-based α→β replacements are followed by site-specific modifications to control flexibility, has proven effective in developing potent peptide-mimetic foldamers that can disrupt protein-protein interactions. pnas.org By using building blocks like this compound, chemists can fine-tune the spatial arrangement of key functional groups, leading to the development of peptidomimetics with optimized and highly specific biological activities. mdpi.com

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

| Fmoc-Asp(OtBu)-OH | N-α-Fmoc-L-aspartic acid 4-tert-butyl ester |

| Fmoc-Glu(OtBu)-OH | N-α-Fmoc-L-glutamic acid 5-tert-butyl ester |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| OtBu | tert-butyl ester |

Emerging Research Frontiers and Future Directions

Potential in Cancer Research

The incorporation of non-natural amino acids like β-homoglutamic acid, for which Fmoc-beta-Hoglu(Otbu)-OH is a key building block, is a burgeoning area of cancer research. The introduction of β-amino acids into peptide sequences can confer resistance to proteolytic degradation, a significant advantage for therapeutic peptides. nih.gov

Research has demonstrated that peptides containing β-amino acids can mimic the structures of α-peptides, enabling them to interact with biological targets. For instance, β-peptides have been designed to mimic α-helical peptides that inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, hDM2. nih.gov Overexpression of hDM2 is a characteristic of several cancers, and inhibiting the p53-hDM2 interaction is a promising therapeutic strategy. The use of β-amino acids in these inhibitor peptides can lead to improved stability and potentially greater efficacy. nih.gov

Furthermore, glycopeptides derived from the Mucin-1 (MUC1) protein are promising candidates for cancer vaccines. However, their clinical application is often limited by their susceptibility to enzymatic degradation. acs.org Studies have shown that replacing some α-amino acids with homologous β-amino acids in MUC1-derived glycopeptides can significantly enhance their stability against proteases. acs.org This enhanced stability, conferred by building blocks like this compound, could lead to more potent and effective cancer immunotherapies.

The introduction of β³-homoglutamic acid into a bombesin (B8815690) analogue, a peptide used in tumor imaging, resulted in a significant increase in tumor uptake and improved tumor-to-tissue ratios, although it did not enhance metabolic stability in that specific construct. mdpi.com This highlights the nuanced role of β-amino acid incorporation in peptide-based diagnostics and therapeutics for cancer.

Advanced Proteomics Research Applications

In the field of proteomics, which involves the large-scale study of proteins, chemical modification of peptides is a key strategy for improving analytical outcomes. nih.goveuropa.eu The use of modified amino acids, such as those derived from this compound, can aid in mass spectrometry-based proteomics.

The chemical properties of peptides, including their charge state and fragmentation patterns in a mass spectrometer, are crucial for their identification and quantification. europa.eucreative-proteomics.com The incorporation of amino acids with modified backbones or side chains can alter these properties in a predictable manner, facilitating more accurate and sensitive detection. For example, the introduction of a basic residue at the N-terminus of a peptide through a process called arginylation has been shown to improve detection sensitivity in mass spectrometry. europa.eu Similarly, the unique structure of β-homoglutamic acid can influence the physicochemical properties of peptides, potentially improving their analysis in complex biological samples. nips.cc

Moreover, the study of post-translational modifications (PTMs) is a critical aspect of proteomics. nips.cc Synthesizing peptides containing modified amino acids allows for the creation of standards and probes to study PTMs and their roles in cellular processes and disease. While not a PTM itself, the incorporation of a non-natural amino acid like β-homoglutamic acid can help in developing machine learning models for predicting the properties of modified peptides, a growing area of proteomics research. nips.cc

Novel Conjugation Strategies for Small Molecule Therapeutics

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality that combines the targeting specificity of peptides with the potent cytotoxic effects of small-molecule drugs. nih.govmdpi.com This approach aims to deliver a therapeutic payload directly to diseased cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Fmoc-β-HoGlu(OtBu)-OH to maintain stability during peptide synthesis?

- Methodological Answer: Store the compound in a sealed container under dry conditions at temperatures below -15°C to prevent degradation . For short-term use, maintain in a cool, dry environment (e.g., desiccator at -20°C) to avoid moisture absorption, which can compromise the tert-butyl (OtBu) protecting group .

Q. How can researchers confirm the purity and identity of Fmoc-β-HoGlu(OtBu)-OH prior to use in solid-phase peptide synthesis (SPPS)?

- Methodological Answer:

- Purity: Use acidimetric titration (≥95.0%) and HPLC (≥99.0%) to quantify impurities such as ethyl acetate (≤0.5%) or water (≤5.0%) .

- Identity: Validate via thin-layer chromatography (TLC) with solvent systems optimized for Fmoc-protected amino acids (e.g., ethyl acetate/hexane mixtures) .

- Structural confirmation: Employ mass spectrometry (MS) to verify the molecular weight matches the theoretical value (e.g., 439.50 g/mol for Fmoc-hGlu(OtBu)-OH) .

Q. What solvent systems are compatible with Fmoc-β-HoGlu(OtBu)-OH for effective dissolution during coupling reactions?

- Methodological Answer: The compound is soluble in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at concentrations up to 25 mM . For challenging solubilization, add 1% acetic acid to enhance dissolution without compromising the OtBu group .

Advanced Research Questions

Q. What strategies can mitigate racemization risks when incorporating Fmoc-β-HoGlu(OtBu)-OH into peptide chains under microwave-assisted synthesis conditions?

- Methodological Answer:

- Use low-temperature coupling protocols (e.g., 0–4°C) with activating agents like HATU or PyBOP to minimize racemization .

- Incorporate pseudoproline dipeptides or copper(II) additives (e.g., copper(II) lysinate) to stabilize stereochemistry during elongation .

- Monitor racemization via chiral HPLC or circular dichroism (CD) post-synthesis .

Q. How does the steric bulk of the OtBu group influence the coupling efficiency of Fmoc-β-HoGlu(OtBu)-OH in constrained peptide architectures?

- Methodological Answer:

- The OtBu group introduces steric hindrance, requiring extended coupling times (e.g., 2–4 hours) or double couplings for complete incorporation .

- Optimize resin swelling using DMF/DCM mixtures (3:1 v/v) to improve accessibility to reactive sites .

- For highly constrained peptides (e.g., cyclic or β-sheet-rich structures), employ microwave-assisted synthesis (50–60°C, 20–30 W) to enhance reaction kinetics .

Q. What analytical approaches resolve contradictions between mass spectrometry data and theoretical molecular weights during quality control of Fmoc-β-HoGlu(OtBu)-OH-containing peptides?

- Methodological Answer:

- High-resolution mass spectrometry (HR-MS): Use electrospray ionization (ESI) or MALDI-TOF to detect adducts (e.g., sodium/potassium) or incomplete deprotection .

- NMR spectroscopy: Analyze - and -NMR spectra to confirm the integrity of the OtBu and Fmoc groups, particularly in β-linked glutamic acid derivatives .

- Parallel synthesis validation: Compare synthetic batches with reference standards (e.g., pharmacopeial-grade materials) to identify systematic errors .

Application-Specific Questions

Q. How is Fmoc-β-HoGlu(OtBu)-OH utilized in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists?

- Methodological Answer: The compound serves as a key building block for introducing modified glutamic acid residues into semaglutide-like peptides. Its OtBu group protects the γ-carboxyl group during SPPS, enabling selective deprotection post-assembly for conjugation with fatty acid chains (e.g., AEEA-AEEA linkers) .

Q. What precautions are necessary to prevent environmental contamination when disposing of Fmoc-β-HoGlu(OtBu)-OH waste?

- Methodological Answer:

- Avoid releasing the compound into water systems due to its aquatic toxicity (GHS Category 1). Collect waste in sealed containers and dispose via certified chemical waste facilities .

- Use water-based cleaning agents (with detergents if needed) to decontaminate labware, followed by filtration to remove particulate residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.